[(4-Bromo-2,6-dinitrophenyl)imino](triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a bromo group, two nitro groups, and a phenyl-imino linkage to a triphenyl-phosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane typically involves the reaction of 4-bromo-2,6-dinitroaniline with triphenylphosphine. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane oxide
- (4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane amine
Uniqueness
(4-Bromo-2,6-dinitrophenyl)imino-lambda~5~-phosphane is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
91539-62-7 |
---|---|
Molecular Formula |
C24H17BrN3O4P |
Molecular Weight |
522.3 g/mol |
IUPAC Name |
(4-bromo-2,6-dinitrophenyl)imino-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C24H17BrN3O4P/c25-18-16-22(27(29)30)24(23(17-18)28(31)32)26-33(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17H |
InChI Key |
MKBWMVJITCFTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=C(C=C(C=C2[N+](=O)[O-])Br)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.